8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 . It has a molecular weight of 360.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C .Scientific Research Applications
- Quinoline is an essential segment of both natural and synthetic compounds . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- Quinoline and its derivatives have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Medicinal Chemistry
Industrial Chemistry
- “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments involving protein interactions and functions .
- Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . The synthesis protocols include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods could potentially be applied to synthesize “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” and study its biological and pharmaceutical activities .
- A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole . This suggests that “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” could potentially be used in similar multicomponent reactions to synthesize new compounds .
Proteomics Research
Synthesis of Biologically and Pharmaceutically Active Quinoline
Multicomponent Reaction
- “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments involving protein interactions and functions .
- Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . The synthesis protocols include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods could potentially be applied to synthesize “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” and study its biological and pharmaceutical activities .
- A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole . This suggests that “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” could potentially be used in similar multicomponent reactions to synthesize new compounds .
Proteomics Research
Synthesis of Biologically and Pharmaceutically Active Quinoline
Multicomponent Reaction
properties
IUPAC Name |
8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWCJBLUHUJXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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